

Aripiprazole N,N-Dioxide chemical structure and properties

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Compound of Interest

Compound Name: Aripiprazole N,N-Dioxide

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An In-depth Technical Guide on Aripiprazole N,N-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Aripiprazole N,N-Dioxide**, a significant metabolite of the atypical antipsychotic drug Aripiprazole.

Chemical Structure and Properties

Aripiprazole N,N-Dioxide is a metabolite of Aripiprazole formed through the oxidation of the two nitrogen atoms in the piperazine ring.^[1] Its chemical structure is formally named 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.^[1]

Chemical Structure:

Caption: Chemical structure of **Aripiprazole N,N-Dioxide**.

Physicochemical Properties:

A summary of the key physicochemical properties of **Aripiprazole N,N-Dioxide** is presented in the table below.

Property	Value	Source
Molecular Formula	C23H27Cl2N3O4	[1]
Molecular Weight	480.38 g/mol	[2]
CAS Number	573691-13-1	[1]
Appearance	Solid	[1]
Melting Point	183-185 °C (decomposes)	[3]
Solubility	Soluble in DMSO and Methanol	[1]
pKa (Predicted)	14.41 ± 0.20	[4]

Synthesis

The synthesis of **Aripiprazole N,N-Dioxide** is described in the literature, primarily involving the oxidation of Aripiprazole.

Experimental Protocol: Synthesis of **Aripiprazole N,N-Dioxide**

The following protocol is based on the general principles of N-oxidation of tertiary amines, as suggested by the work of Satyanarayana et al. (2005).[5]

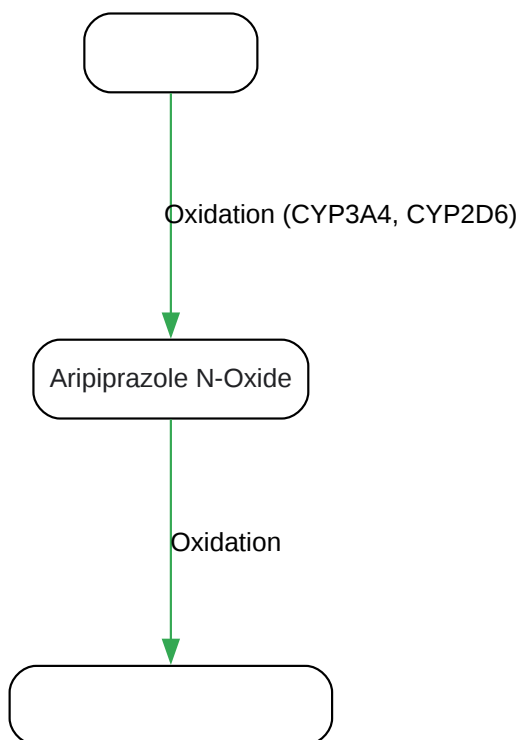
- Materials: Aripiprazole, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution.
- Procedure:
 - Dissolve Aripiprazole in a suitable organic solvent such as dichloromethane.
 - Cool the solution in an ice bath.
 - Add a solution of an oxidizing agent, such as m-Chloroperoxybenzoic acid (m-CPBA), dropwise to the cooled Aripiprazole solution. More than two equivalents of the oxidizing agent are required to form the di-N-oxide.

- Stir the reaction mixture at a low temperature for several hours and then allow it to warm to room temperature.
- Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure **Aripiprazole N,N-Dioxide**.

Metabolism and Pharmacokinetics

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The formation of **Aripiprazole N,N-Dioxide** occurs through the oxidation of the piperazine nitrogen atoms.

Metabolic Pathway of Aripiprazole to **Aripiprazole N,N-Dioxide**:



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Caption: Metabolic conversion of Aripiprazole to **Aripiprazole N,N-Dioxide**.

Analytical Methods

The quantification of Aripiprazole and its metabolites, including the N,N-Dioxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Experimental Protocol: LC-MS/MS Analysis of **Aripiprazole N,N-Dioxide** in Human Plasma

This protocol provides a general framework for the analysis of **Aripiprazole N,N-Dioxide** in human plasma.

- Sample Preparation (Protein Precipitation):

- To 100 μ L of human plasma, add an internal standard solution.
- Add a protein precipitating agent, such as acetonitrile or methanol, and vortex thoroughly.
- Centrifuge the mixture to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - LC Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for **Aripiprazole N,N-Dioxide** and the internal standard would need to be optimized.

Analytical Workflow:



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Caption: A typical workflow for the LC-MS/MS analysis of **Aripiprazole N,N-Dioxide**.

Spectral Data

Detailed spectral data is essential for the unequivocal identification and characterization of **Aripiprazole N,N-Dioxide**. While a comprehensive public database of its spectra is not readily available, the following provides an indication of expected spectral characteristics based on its structure and data from related compounds.

Expected Spectral Properties:

Technique	Expected Features
^1H NMR	Signals corresponding to the aromatic protons of the dichlorophenyl and quinolinone rings, as well as aliphatic protons of the butoxy chain and the piperazine ring. The protons adjacent to the N-oxide groups are expected to be deshielded compared to Aripiprazole.
^{13}C NMR	Resonances for the aromatic, carbonyl, and aliphatic carbons. The carbons attached to the N-oxide nitrogens would show a downfield shift.
FTIR	Characteristic absorption bands for N-H stretching (from the quinolinone amide), C=O stretching (amide), aromatic C-H and C=C stretching, and N-O stretching.
Mass Spectrometry	The molecular ion peak $[\text{M}+\text{H}]^+$ would be observed. Fragmentation would likely involve the cleavage of the butoxy side chain and the piperazine ring.

This technical guide provides a foundational understanding of **Aripiprazole N,N-Dioxide**. Further in-depth research and experimental validation are recommended for specific applications.

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